9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a trifluoromethylpyridine moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents, such as disiamylborane or 9-Borabicyclo[3,3,1]-nonane (9-BBN), which are thermally stable and effective for this type of coupling .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the purine core allows it to mimic natural nucleotides or nucleosides. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(trifluoromethyl)aniline
- Benzeneacetic acid, 2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, methyl ester
- 9-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine
Uniqueness
Compared to similar compounds, 9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine stands out due to its unique combination of a purine core, a piperidine ring, and a trifluoromethylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9-methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-26-11-25-14-15(26)23-10-24-16(14)27-7-3-4-12(8-27)9-28-17-13(18(19,20)21)5-2-6-22-17/h2,5-6,10-12H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUBZLGGUCNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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